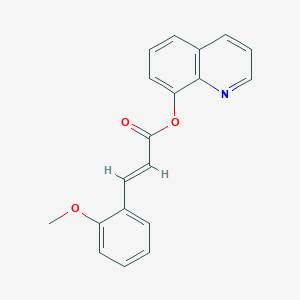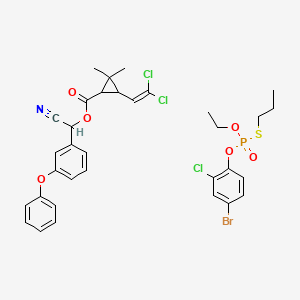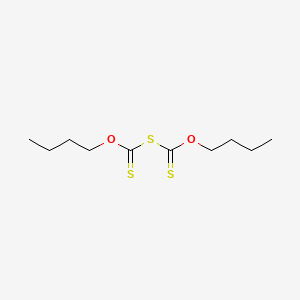![molecular formula C31H48O4 B14164553 2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] CAS No. 923984-43-4](/img/structure/B14164553.png)
2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure features two phenolic rings connected by a methylene bridge, with tert-butyl and hydroxypentyl groups enhancing its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] typically involves the condensation of 6-tert-butyl-4-(5-hydroxypentyl)phenol with formaldehyde. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. The process involves:
Condensation Reaction: The phenolic compound reacts with formaldehyde in the presence of an acid or base catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Industrial production also involves stringent quality control measures to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Reduced phenolic derivatives.
Substitution Products: Ethers, esters, and other substituted phenolic compounds.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed as a stabilizer in the production of various materials, including plastics, rubbers, and coatings.
Mecanismo De Acción
The antioxidant properties of 2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and effectiveness as an antioxidant. The hydroxypentyl groups further contribute to its reactivity and solubility in various media.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
Uniqueness
2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] stands out due to its unique combination of tert-butyl and hydroxypentyl groups, which enhance its antioxidant properties and solubility. Compared to similar compounds, it offers improved stability and effectiveness in various applications, making it a valuable additive in industrial and research settings.
Propiedades
Número CAS |
923984-43-4 |
|---|---|
Fórmula molecular |
C31H48O4 |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
2-tert-butyl-6-[[3-tert-butyl-2-hydroxy-5-(5-hydroxypentyl)phenyl]methyl]-4-(5-hydroxypentyl)phenol |
InChI |
InChI=1S/C31H48O4/c1-30(2,3)26-19-22(13-9-7-11-15-32)17-24(28(26)34)21-25-18-23(14-10-8-12-16-33)20-27(29(25)35)31(4,5)6/h17-20,32-35H,7-16,21H2,1-6H3 |
Clave InChI |
LAZPWDNZXJKOMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)CCCCCO)C(C)(C)C)O)CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B14164470.png)
![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)

![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)


![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)



![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide](/img/structure/B14164540.png)



